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Compound of Interest

Compound Name:
4-Bromo-5-Ethoxy-2(5H)-

Furanone

Cat. No.: B1281372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 4-Bromo-5-Ethoxy-2(5H)-Furanone (CAS No: 32978-38-4). Due to the

limited availability of published experimental data for this specific molecule, this document

outlines the anticipated spectroscopic characteristics based on the analysis of analogous

furanone structures. The information herein serves as a foundational resource for researchers

involved in the synthesis, characterization, and application of this and related compounds.

Chemical Structure and Properties
4-Bromo-5-Ethoxy-2(5H)-Furanone is a halogenated furanone derivative with the molecular

formula C₆H₇BrO₃ and a molecular weight of 207.02 g/mol . Its structure, featuring a lactone

ring, a bromine substituent, and an ethoxy group, dictates its characteristic spectroscopic

behavior.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic

techniques. These values are estimations derived from the analysis of similar compounds and

established principles of spectroscopic interpretation.
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Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.2 - 6.5 Singlet 1H H-3 (vinylic proton)

~5.5 - 5.8 Singlet 1H H-5 (acetal proton)

~3.6 - 4.0 Quartet 2H -OCH₂CH₃

~1.2 - 1.4 Triplet 3H -OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent:
CDCl₃)

Chemical Shift (δ) ppm Assignment

~168 - 172 C-2 (C=O, lactone)

~125 - 130 C-4 (vinylic carbon with Br)

~120 - 125 C-3 (vinylic carbon with H)

~100 - 105 C-5 (acetal carbon)

~65 - 70 -OCH₂CH₃

~14 - 16 -OCH₂CH₃

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium C-H stretch (vinylic)

~2980, ~2890 Medium C-H stretch (aliphatic)

~1760 - 1780 Strong C=O stretch (γ-lactone)

~1640 - 1660 Medium C=C stretch

~1100 - 1200 Strong C-O stretch (ether and lactone)

~600 - 700 Medium-Strong C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

206/208 High
[M]⁺ (Molecular ion peak with

Br isotopes)

178/180 Medium [M - C₂H₄]⁺

161/163 Medium [M - OCH₂CH₃]⁺

133/135 Medium [M - C₂H₄O - CO]⁺

79/81 High [Br]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These methodologies are standard in organic chemistry laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-5-Ethoxy-2(5H)-
Furanone in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of 0-10 ppm.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Set the spectral width to cover the range of 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃:

δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the

neat sample directly on the ATR crystal. For thin-film analysis, dissolve a small amount of the

compound in a volatile solvent (e.g., dichloromethane), deposit the solution on a salt plate

(e.g., NaCl or KBr), and allow the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction and report the wavenumbers of

significant absorption bands.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas chromatograph (GC-MS).

Ionization: Employ Electron Impact (EI) ionization at 70 eV.

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions

based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the compound's molecular weight (e.g.,

m/z 40-300).
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Data Analysis: Identify the molecular ion peak and major fragment ions. The presence of

bromine will be indicated by characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a

1:1 ratio).

Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the

spectroscopic analysis of 4-Bromo-5-Ethoxy-2(5H)-Furanone.
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Caption: Chemical structure of 4-Bromo-5-Ethoxy-2(5H)-Furanone.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-5-Ethoxy-2(5H)-
Furanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281372#spectroscopic-data-of-4-bromo-5-ethoxy-2-
5h-furanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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